molecular formula C9H16N2O2S B3119277 (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid CAS No. 24900-00-3

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid

Cat. No. B3119277
CAS RN: 24900-00-3
M. Wt: 216.3 g/mol
InChI Key: PDIYTZQEQLPSCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid, also known as TTHPA, is a synthetic organic compound that has been studied for its potential applications in a variety of scientific research fields. TTHPA is a derivative of acetic acid and is composed of a four-carbon backbone with two methyl groups and a thioxo group. It has a melting point of 146-148 °C and a boiling point of 193-195 °C. TTHPA is a colorless liquid with a mild odor and is soluble in water, ethanol, and other organic solvents.

Scientific Research Applications

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid has been studied for its potential applications in a variety of scientific research fields. In particular, it has been used in the synthesis of a variety of compounds, including heterocyclic compounds, polymers, and other organic molecules. In addition, it has been used in the synthesis of a variety of pharmaceuticals, such as antibiotics, antifungal agents, and anti-cancer drugs.

Mechanism of Action

The mechanism of action of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid is not yet fully understood. However, it is believed that its action is mediated through the inhibition of enzymes involved in the synthesis of proteins, DNA, and other cellular components. In addition, it is thought to bind to certain receptors on the surface of cells, leading to the disruption of normal cellular processes.
Biochemical and Physiological Effects
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid has been studied for its potential effects on biochemical and physiological processes. It has been shown to inhibit the activity of several enzymes involved in the synthesis of proteins, DNA, and other cellular components. In addition, it has been demonstrated to have an effect on the growth and development of cells, as well as the regulation of cell cycle progression.

Advantages and Limitations for Lab Experiments

The use of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid in laboratory experiments has several advantages. It is easily synthesized and can be stored for long periods of time without significant degradation. In addition, it is relatively inexpensive and can be used in a variety of experiments. However, there are some limitations to its use in laboratory experiments. It is not very soluble in water and can be toxic if ingested or inhaled in high concentrations.

Future Directions

The potential applications of (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid are still being explored. Future research may focus on further understanding its mechanism of action, as well as its potential effects on biochemical and physiological processes. In addition, further research may focus on the development of new and improved synthesis methods, as well as the development of new and improved applications for (4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid in scientific research. Finally, further research may focus on the development of new and improved formulations for use in laboratory experiments.

properties

IUPAC Name

2-(4,4,6-trimethyl-2-sulfanylidene-1,3-diazinan-1-yl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O2S/c1-6-4-9(2,3)10-8(14)11(6)5-7(12)13/h6H,4-5H2,1-3H3,(H,10,14)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDIYTZQEQLPSCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(NC(=S)N1CC(=O)O)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 2
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 3
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 4
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 5
Reactant of Route 5
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid
Reactant of Route 6
Reactant of Route 6
(4,4,6-Trimethyl-2-thioxotetrahydropyrimidin-1(2H)-yl)acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.